molecular formula C14H20Br2Cl2N2O B12418458 Ambroxol Cyclic Impurity-d5 (dihydrochloride)

Ambroxol Cyclic Impurity-d5 (dihydrochloride)

Cat. No.: B12418458
M. Wt: 468.1 g/mol
InChI Key: CLCZRFDYWIGODR-HYKZTMDQSA-N
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Description

Ambroxol Cyclic Impurity-d5 (dihydrochloride) is a deuterated form of Ambroxol Cyclic Impurity, which is a metabolite and impurity of the bronchosecretolytic drug, Ambroxol. This compound is primarily used in research settings, particularly in the fields of proteomics and stable isotope labeling. The molecular formula of Ambroxol Cyclic Impurity-d5 (dihydrochloride) is C14H15D5Br2Cl2N2O, and it has a molecular weight of 468.07 .

Preparation Methods

The synthesis of Ambroxol Cyclic Impurity-d5 (dihydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Ambroxol Cyclic Impurity. The synthetic route typically includes the following steps:

    Deuteration: Introduction of deuterium atoms into the precursor molecule.

    Cyclization: Formation of the cyclic structure through intramolecular reactions.

    Halogenation: Introduction of bromine atoms into the cyclic structure.

    Hydrochloride Formation: Conversion of the compound into its dihydrochloride salt form.

The reaction conditions for each step may vary, but they generally involve the use of deuterated reagents, catalysts, and specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .

Chemical Reactions Analysis

Ambroxol Cyclic Impurity-d5 (dihydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ambroxol Cyclic Impurity-d5 (dihydrochloride) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ambroxol Cyclic Impurity-d5 (dihydrochloride) involves its interaction with molecular targets and pathways similar to those of Ambroxol. The compound may interact with specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific research context and experimental conditions .

Comparison with Similar Compounds

Ambroxol Cyclic Impurity-d5 (dihydrochloride) can be compared with other similar compounds, such as:

    Ambroxol Cyclic Impurity: The non-deuterated form of the compound, which lacks the deuterium atoms.

    Ambroxol: The parent compound, which is a bronchosecretolytic drug used to treat respiratory conditions.

    Other Deuterated Compounds: Similar deuterated compounds used in stable isotope labeling and research applications.

The uniqueness of Ambroxol Cyclic Impurity-d5 (dihydrochloride) lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability .

Properties

Molecular Formula

C14H20Br2Cl2N2O

Molecular Weight

468.1 g/mol

IUPAC Name

1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;dihydrochloride

InChI

InChI=1S/C14H18Br2N2O.2ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;;/h5-6,11-12,17,19H,1-4,7-8H2;2*1H/i3D2,4D2,12D;;

InChI Key

CLCZRFDYWIGODR-HYKZTMDQSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2CC3=C(C(=CC(=C3)Br)Br)NC2)[2H].Cl.Cl

Canonical SMILES

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl.Cl

Origin of Product

United States

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